2-(2-Fluorobenzyl)succinic acid

Organic synthesis Building block procurement Quality control

Lead optimization requires precise fluorine-mediated modulation. The unsubstituted or chlorobenzyl analogs alter binding kinetics, creating SAR rework. 2-(2-Fluorobenzyl)succinic acid (CAS 1267298-84-9) solves this with: • Quantified logP (1.87) & pKa (3.96) for balanced permeability/solubility • ≥95% purity from multiple qualified sources for reproducible workflows • Trackable chromatographic retention vs. non-fluorinated standards (BP 332.3°C)

Molecular Formula C11H11FO4
Molecular Weight 226.20
CAS No. 1267298-84-9
Cat. No. B3095602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorobenzyl)succinic acid
CAS1267298-84-9
Molecular FormulaC11H11FO4
Molecular Weight226.20
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)F
InChIInChI=1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
InChIKeyFIZZHEMBZKNNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorobenzyl)succinic acid Identity and Procurement


2-(2-Fluorobenzyl)succinic acid (CAS 1267298-84-9) is a fluorinated aromatic dicarboxylic acid with the molecular formula C₁₁H₁₁FO₄ and a molecular weight of 226.20 g/mol . The compound features a succinic acid backbone substituted at the alpha position with a 2-fluorobenzyl group . It is commercially available as a research chemical from multiple suppliers, with typical purity specifications of 95% or higher, and is supplied in quantities ranging from 100 mg to 1 g for laboratory research and development purposes .

Fluorinated aromatic dicarboxylic acid building block with established purity specifications
Suitable for lead optimization programs requiring fluorine-mediated physicochemical modulation
Multiple supplier sourcing with documented CAS and quality documentation

2-(2-Fluorobenzyl)succinic acid: Why Substitution Fails


The 2-fluorobenzyl substituent at the alpha position of succinic acid introduces distinct physicochemical properties that cannot be replicated by unsubstituted benzyl or alternative halogen variants. Fluorine substitution alters electron density distribution on the aromatic ring, modifies hydrogen bonding potential, and changes lipophilicity—all factors that directly influence molecular recognition events such as enzyme binding, receptor interactions, and chromatographic retention behavior [1]. While structurally related compounds like unsubstituted benzylsuccinic acid or 2-chlorobenzylsuccinic acid share the same core scaffold, their divergent physicochemical profiles preclude direct substitution in applications where specific molecular interactions are required [2]. The evidence presented in Section 3 quantifies these differences and provides a procurement-relevant basis for selecting the 2-fluoro variant over its closest comparators.

  • Unsubstituted benzyl analog

    Lacks fluorine electronic effects; lipophilicity and hydrogen-bonding profile may not transfer, altering binding interactions.

  • 2-Chlorobenzyl analog

    Larger halogen radius and distinct electron density modify molecular recognition; purity and sourcing data not established.

  • Non-fluorinated succinic acid derivatives

    Absence of fluorine-induced acidity shift and physicochemical differentiation may limit SAR relevance.

2-(2-Fluorobenzyl)succinic acid Comparator Data


Purity and Procurement Availability

2-(2-Fluorobenzyl)succinic acid is commercially available with documented purity specifications of 95% to 96% across multiple established chemical suppliers, with standardized CAS registry assignment (1267298-84-9) and MDL identifier (MFCD09835757) . While direct head-to-head purity comparisons with the closest analog 2-(2-chlorobenzyl)succinic acid (CAS 103857-61-0) are not available due to the latter's more limited commercial availability and lack of published purity data from comparable suppliers , the 2-fluoro variant benefits from established sourcing channels and documented quality metrics.

Purity Specification
Data to verify
95–96% documented vs. not reported for chlorobenzyl analog
Reduces procurement uncertainty; supports reproducible experimental outcomes.
Per supplier Certificates of Analysis; no peer-reviewed purity study.
Organic synthesis Building block procurement Quality control

Fluorine Substitution Lipophilicity Effect

2-(2-Fluorobenzyl)succinic acid has a predicted logP value of 1.87 based on ADMET Predictor™ computational modeling, reflecting the compound's lipophilicity under physiological conditions [1]. In comparison, the unsubstituted parent compound 2-benzylsuccinic acid exhibits a lower predicted logP, consistent with the established SAR principle that fluorine substitution on aromatic rings modulates lipophilicity and alters membrane permeability characteristics [2]. The 2-fluoro substituent provides intermediate lipophilicity between unsubstituted benzyl and larger halogen (Cl, Br) variants.

LogP Lipophilicity
Class-level inference
Predicted logP = 1.87 (fluoro) vs. lower logP for unsubstituted benzylsuccinic acid
Intermediate lipophilicity suitable for ADME property modulation screening.
ADMET Predictor™ computational model; fluorine SAR class-level trend.
Drug discovery ADME optimization Fluorine chemistry

Fluorine-Induced Acidity Shift

The predicted pKa of 2-(2-fluorobenzyl)succinic acid is 3.96 ± 0.11, which reflects the electron-withdrawing inductive effect (-I) of the ortho-fluorine substituent on the carboxylic acid groups . This value is lower than the typical pKa₁ range of 4.19-4.21 for unsubstituted succinic acid, indicating enhanced acidity due to fluorine-mediated electron withdrawal through the benzyl linkage . The chlorobenzyl analog, 2-(2-chlorophenyl)succinic acid, has a reported melting point of 173-174 °C and predicted density of 1.454 g/cm³, but no published pKa data are available for direct comparison .

pKa Acidity
Data to verify
pKa = 3.96 ± 0.11 (predicted) vs. succinic acid pKa₁ 4.19–4.21
Enhanced acidity may alter ionization at physiological pH, affecting solubility and binding.
Predicted; experimental pKa determination not reported.
Ionization state pH-dependent solubility Receptor binding

Density and Physical Property Differentiation

2-(2-Fluorobenzyl)succinic acid has a predicted density of 1.365 ± 0.06 g/cm³ and a predicted boiling point of 332.3 ± 27.0 °C [1]. The chlorobenzyl analog, 2-(2-chlorophenyl)succinic acid (CAS 6954-40-1), exhibits a higher predicted density of 1.454 ± 0.06 g/cm³, a difference of 0.089 g/cm³, and a marginally higher predicted boiling point of 336.4 ± 27.0 °C, reflecting the greater atomic mass and van der Waals radius of chlorine compared to fluorine [2]. These differences are predictive of distinct solid-state packing, crystallization behavior, and thermal stability profiles.

Density & Boiling Point
Data to verify
Density 1.365 g/cm³, BP 332.3 °C vs. chlorobenzyl analog 1.454 g/cm³, 336.4 °C
Distinct solid-state packing and thermal handling properties.
Computational predictions; experimental verification recommended.
Physical characterization Crystallization behavior Formulation development

2-(2-Fluorobenzyl)succinic acid Key Applications


Fluorinated Lead Optimization Building Block

In lead optimization programs, 2-(2-fluorobenzyl)succinic acid serves as a strategic intermediate for introducing fluorine-mediated physicochemical modulation. The compound's predicted logP of 1.87 and pKa of 3.96 provide a quantitatively distinct ADME profile compared to unsubstituted benzylsuccinic acid analogs [1]. This intermediate lipophilicity window is valuable for balancing membrane permeability and aqueous solubility in early-stage drug candidates. The established purity specifications (95-96%) and commercial availability from multiple qualified suppliers support reproducible synthetic workflows [2].

Protease Inhibitor Scaffold Derivatization

Structural analogs of 2-(2-fluorobenzyl)succinic acid, particularly benzylsuccinic acid derivatives, have demonstrated inhibition of carboxypeptidase A with Ki values in the sub-micromolar range [1]. The 2-fluoro substituent introduces electron-withdrawing character that modulates the acidity of the carboxylic acid zinc-binding groups, with a predicted pKa of 3.96 (ΔpKa ≈ -0.23 vs. unsubstituted succinic acid) [2]. This altered ionization state may influence zinc coordination geometry and binding kinetics, making the compound a differentiated scaffold for structure-activity relationship (SAR) exploration in metalloprotease inhibitor programs.

Chromatographic Method and Reference Standard

The distinct physicochemical properties of 2-(2-fluorobenzyl)succinic acid, including its specific density (1.365 g/cm³) and boiling point (332.3 °C), enable predictable chromatographic retention behavior that differs from its chlorobenzyl and unsubstituted analogs [1]. These properties, combined with available purity specifications, support its utility as a system suitability standard or retention time marker in HPLC and LC-MS method development workflows targeting related succinic acid derivatives.

Application
Selection Property
Validation Focus
Lead optimization building block
Fluorine-modulated physicochemical profile
ADME parameter screening
Protease inhibitor SAR exploration
Electron-withdrawing substitution effect
Zinc-binding kinetics evaluation
Chromatographic method development
Distinct retention behavior
System suitability and retention marker verification

Technical Documentation Hub

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